molecular formula C13H19N3O4S B13315564 Methyl({[1-(4-nitrobenzenesulfonyl)piperidin-4-yl]methyl})amine

Methyl({[1-(4-nitrobenzenesulfonyl)piperidin-4-yl]methyl})amine

Cat. No.: B13315564
M. Wt: 313.37 g/mol
InChI Key: ZCLRUTQCFDXDRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl({[1-(4-nitrobenzenesulfonyl)piperidin-4-yl]methyl})amine is a piperidine-derived compound featuring a 4-nitrobenzenesulfonyl group at the 1-position of the piperidine ring, a methylamine substituent via a methylene bridge, and a methyl group on the nitrogen atom. This structure combines sulfonamide, nitroaryl, and amine functionalities, making it a candidate for diverse pharmacological applications.

Properties

Molecular Formula

C13H19N3O4S

Molecular Weight

313.37 g/mol

IUPAC Name

N-methyl-1-[1-(4-nitrophenyl)sulfonylpiperidin-4-yl]methanamine

InChI

InChI=1S/C13H19N3O4S/c1-14-10-11-6-8-15(9-7-11)21(19,20)13-4-2-12(3-5-13)16(17)18/h2-5,11,14H,6-10H2,1H3

InChI Key

ZCLRUTQCFDXDRC-UHFFFAOYSA-N

Canonical SMILES

CNCC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

The synthesis of Methyl({[1-(4-nitrobenzenesulfonyl)piperidin-4-yl]methyl})amine typically involves the following steps:

Chemical Reactions Analysis

Methyl({[1-(4-nitrobenzenesulfonyl)piperidin-4-yl]methyl})amine undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, catalysts, nucleophiles, and acids or bases. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Analysis and Structural Analogues

Table 1: Key Structural and Functional Comparisons
Compound Name Substituents Molecular Weight Notable Features Biological Activity
Methyl({[1-(4-nitrobenzenesulfonyl)piperidin-4-yl]methyl})amine 4-Nitrobenzenesulfonyl (1-position), methylamine (via CH₂ bridge), methyl-N ~323.3 g/mol (estimated) Sulfonamide group enhances metabolic stability; nitro group may confer electrophilic reactivity Hypothesized kinase/modulatory activity (based on analogs)
1-Methyl-N-(4-nitrophenyl)piperidin-4-amine 4-Nitrophenyl (directly attached to piperidine-N), methyl-N 235.29 g/mol Lacks sulfonamide group; simpler aryl amine structure Intermediate in anticancer/antimicrobial agent synthesis
{[1-(Cyclopropylsulfonyl)piperidin-4-yl]methyl}amine Cyclopropylsulfonyl (1-position), methylamine (via CH₂ bridge) 218.32 g/mol Sulfonyl group with cyclopropane; no nitro substituent Potential GlyT1 inhibitor (analogous to )
1-Methylpiperidine-4-methylamine Methyl-N, methylamine (via CH₂ bridge) 128.21 g/mol Simplest analog; no sulfonyl/nitro groups Building block for CNS-active compounds

Structure-Activity Relationships (SAR)

  • Nitro Group : Enhances electrophilicity and redox activity, critical for DNA damage (e.g., in nitroimidazole analogs ).
  • Sulfonamide Group : Improves metabolic stability and binding affinity to hydrophobic pockets in enzymes (e.g., kinase targets ).
  • Methylene Bridge : Increases conformational flexibility, allowing optimal positioning of the amine group for receptor interactions .

Biological Activity

Methyl({[1-(4-nitrobenzenesulfonyl)piperidin-4-yl]methyl})amine, with the molecular formula C13H19N3O4S and a molecular weight of 313.37 g/mol, has garnered attention in biological research due to its diverse reactivity and potential therapeutic applications. This compound features a piperidine ring and a nitrobenzenesulfonyl group, which contribute to its unique biological activity.

Chemical Structure and Properties

The compound's structure can be represented as follows:

PropertyDetails
Molecular Formula C13H19N3O4S
Molecular Weight 313.37 g/mol
IUPAC Name N-methyl-1-[1-(4-nitrophenyl)sulfonylpiperidin-4-yl]methanamine
InChI Key ZCLRUTQCFDXDRC-UHFFFAOYSA-N
Canonical SMILES CNCC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)N+[O-]

Research indicates that this compound acts primarily as an electrophile , interacting with nucleophilic sites on various biological targets, including enzymes and receptors. The presence of the nitrobenzenesulfonyl group enhances its reactivity, allowing it to inhibit specific enzymes and modulate receptor activities, which is critical for its therapeutic potential in pharmacology.

Enzyme Inhibition

The compound has shown significant promise in enzyme inhibition studies. For instance, it has been evaluated for its inhibitory effects on mycobacterial activity against Mycobacterium tuberculosis (H37Rv strain). In vitro assays have demonstrated that derivatives of nitrobenzenesulfonamide exhibit potent antituberculosis activity, with minimum inhibitory concentrations (MIC) ranging from 0.78 to >25 μg/mL, indicating substantial efficacy compared to standard drugs like ethambutol and rifampicin .

Cytotoxicity Studies

Cytotoxicity assessments using the MTT assay against RAW 264.7 macrophage cells revealed that compounds based on this scaffold exhibited low cytotoxicity with selectivity indices (SI) greater than 30, indicating a favorable therapeutic window. Compounds with SI values above 10 are considered non-toxic, making them suitable candidates for further drug development .

Comparative Analysis with Other Compounds

To better understand the unique properties of this compound, it can be compared with other piperidine derivatives:

Compound NameStructureUnique Features
4-(Aminomethyl)piperidineLacks nitrobenzenesulfonyl groupDifferent reactivity and applications
1-(4-Nitrobenzenesulfonyl)piperidineLacks methylamine groupVaries in reactivity and biological effects
N-MethylpiperidineSimple piperidine structureNo sulfonyl or nitro groups present

The combination of functional groups in this compound provides specific chemical reactivity and biological properties that are not found in simpler derivatives.

Case Studies and Research Findings

Several studies have highlighted the biological activity of related compounds:

  • Antimycobacterial Activity : A series of benzhydryl piperazine-coupled nitrobenzenesulfonamide hybrids were synthesized and tested for their ability to inhibit M. tuberculosis. The results indicated that these hybrids exhibited excellent anti-TB activity with low cytotoxicity, suggesting a promising avenue for drug development against tuberculosis .
  • Calcium Channel Modulation : Other studies have explored the ability of similar compounds to block calcium channels, which is relevant for various pharmacological effects including antihistaminic and dopaminergic activities .
  • Selectivity and Potency : The disubstituted nitrogen in the piperidine ring has been shown to play a crucial role in enhancing selectivity and potency against various biological targets, further supporting the utility of this compound class in therapeutic applications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.